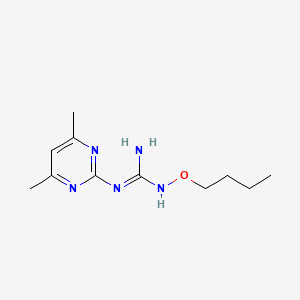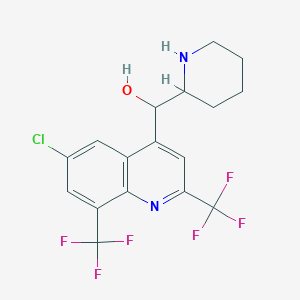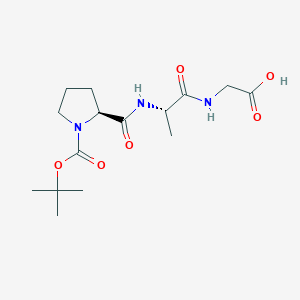
Boc-Pro-Ala-Gly-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Pro-Ala-Gly-OH is a peptide compound composed of the amino acids proline, alanine, and glycine, with a tert-butyloxycarbonyl (Boc) protecting group attached to the proline. This compound is commonly used in peptide synthesis and biochemical studies due to its stability and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Pro-Ala-Gly-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the Boc-protected proline to a resin. The subsequent amino acids, alanine and glycine, are sequentially added using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The Boc protecting group is removed using trifluoroacetic acid (TFA) to yield the final peptide .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .
化学反応の分析
Types of Reactions
Boc-Pro-Ala-Gly-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions.
Oxidation: The proline residue can be oxidized to hydroxyproline using reagents like hydrogen peroxide.
Substitution: The Boc protecting group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products
Hydrolysis: Free amino acids (proline, alanine, glycine).
Oxidation: Hydroxyproline-containing peptides.
Substitution: Peptides with different protecting groups or functional groups.
科学的研究の応用
Boc-Pro-Ala-Gly-OH has a wide range of applications in scientific research:
作用機序
The mechanism of action of Boc-Pro-Ala-Gly-OH primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group of proline, allowing for selective reactions at other sites. Upon removal of the Boc group, the free amino group can participate in peptide bond formation, enabling the synthesis of longer peptides and proteins .
類似化合物との比較
Similar Compounds
Boc-Gly-Pro-OH: A similar peptide with glycine and proline, used in peptide synthesis and biochemical studies.
Boc-Ala-Pro-Gly-OMe: Another related compound with a methyl ester group, used as a substrate in enzymatic studies.
Uniqueness
Boc-Pro-Ala-Gly-OH is unique due to its specific sequence of amino acids and the presence of the Boc protecting group. This combination provides stability and versatility, making it a valuable tool in various research applications .
特性
分子式 |
C15H25N3O6 |
|---|---|
分子量 |
343.38 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C15H25N3O6/c1-9(12(21)16-8-11(19)20)17-13(22)10-6-5-7-18(10)14(23)24-15(2,3)4/h9-10H,5-8H2,1-4H3,(H,16,21)(H,17,22)(H,19,20)/t9-,10-/m0/s1 |
InChIキー |
YUZAMVJFOVNJLN-UWVGGRQHSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |
正規SMILES |
CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


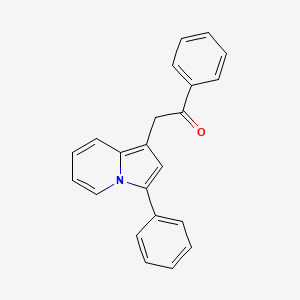
![N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12905188.png)
![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid](/img/structure/B12905191.png)

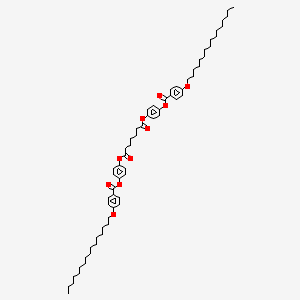
![3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one](/img/structure/B12905203.png)

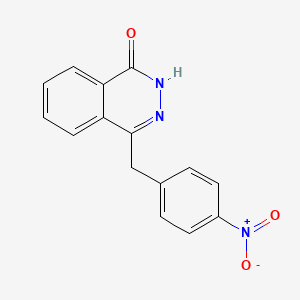
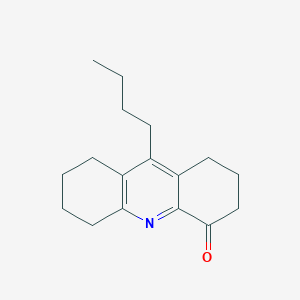
![1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone](/img/structure/B12905213.png)
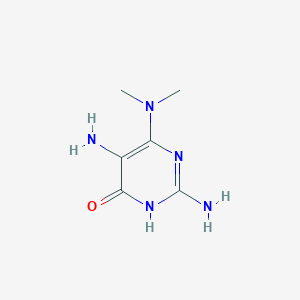
![3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione](/img/structure/B12905226.png)
